N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity, potentially through the formation of a complex with cell-penetrating peptides . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It’s worth noting that thiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a key biochemical pathway involved in inflammation .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The ethoxy group is introduced through an ethoxylation reaction, and the phenoxy and pyridin-3-ylmethyl groups are added through subsequent substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, analgesic, or antipyretic agent. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties and reactivity make it valuable for developing new products and processes.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Uniqueness: N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide stands out due to its specific ethoxy group and the presence of the pyridin-3-ylmethyl moiety. These structural features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-22-14-15-24-26(17-22)35-28(30-24)31(19-20-9-8-16-29-18-20)27(32)23-12-6-7-13-25(23)34-21-10-4-3-5-11-21/h3-18H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJTEMWMAUUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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